molecular formula C9H7NO3 B7904420 2-{Furo[2,3-c]pyridin-2-yl}acetic acid

2-{Furo[2,3-c]pyridin-2-yl}acetic acid

Cat. No.: B7904420
M. Wt: 177.16 g/mol
InChI Key: WUWJUZAIFGRTME-UHFFFAOYSA-N
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Description

2-{Furo[2,3-c]pyridin-2-yl}acetic acid is a heterocyclic compound that features a fused ring system combining furan and pyridine moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{Furo[2,3-c]pyridin-2-yl}acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2-(pyridin-2-yl)acetic acid propargyl esters, which undergo intramolecular cyclization in the presence of silver carbonate (Ag2CO3) and potassium acetate (KOAc) at elevated temperatures (around 100°C). This reaction proceeds through a domino silver-mediated double cyclization sequence, resulting in the formation of the fused tricyclic indolizine structure .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 2-{Furo[2,3-c]pyridin-2-yl}acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{Furo[2,3-c]pyridin-2-yl}acetic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of new materials and catalysts.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for drug discovery and development.

    Medicine: Research has shown that derivatives of this compound exhibit significant anticancer activity, particularly against breast cancer cell lines. Molecular docking studies have revealed strong binding affinities to key cellular signaling pathways, suggesting its potential as an anticancer agent.

    Industry: The compound’s versatility in chemical reactions makes it useful in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-{Furo[2,3-c]pyridin-2-yl}acetic acid involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, the compound has been shown to disrupt key cellular signaling pathways by binding to proteins such as serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2) . This disruption leads to the inhibition of cancer cell proliferation and induction of apoptosis.

Comparison with Similar Compounds

Uniqueness: 2-{Furo[2,3-c]pyridin-2-yl}acetic acid is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties. Its ability to participate in diverse chemical reactions and its potential as a therapeutic agent make it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

2-furo[2,3-c]pyridin-2-ylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c11-9(12)4-7-3-6-1-2-10-5-8(6)13-7/h1-3,5H,4H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUWJUZAIFGRTME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C=C(O2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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